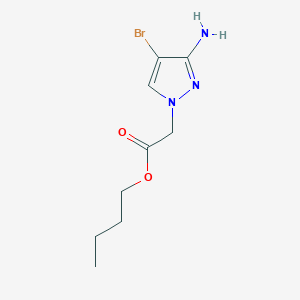
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine is an organic compound that belongs to the class of amines It features a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound is characterized by the presence of a tert-butyl group, a methyl group, and a butan-1-amine chain attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Attachment of the Butan-1-amine Chain: The butan-1-amine chain can be attached through nucleophilic substitution reactions involving appropriate alkyl halides and amines.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The specific methods may vary depending on the scale of production and desired application.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole ring or the butan-1-amine chain.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Nucleophiles: Various nucleophiles, including amines, alcohols, and thiols, can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a ligand in biochemical studies, interacting with specific proteins or enzymes.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The triazole ring and amine group can form hydrogen bonds, coordinate with metal ions, or participate in other interactions that modulate the activity of the target molecules. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.
Comparación Con Compuestos Similares
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine: Similar structure but with a shorter alkyl chain.
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine: Similar structure but with a different alkyl chain length.
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)hexan-1-amine: Similar structure but with a longer alkyl chain.
Uniqueness: The uniqueness of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine lies in its specific combination of functional groups and chain length, which imparts distinct chemical properties and potential applications. The presence of the tert-butyl group and the specific positioning of the amine and triazole ring contribute to its unique reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C11H22N4 |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
1-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)butan-1-amine |
InChI |
InChI=1S/C11H22N4/c1-6-7-8(12)9-13-10(11(2,3)4)14-15(9)5/h8H,6-7,12H2,1-5H3 |
Clave InChI |
SKEWLOUBWLOAOS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=NC(=NN1C)C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)




![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)






